molecular formula C16H13NO2 B12439441 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester

Cat. No.: B12439441
M. Wt: 251.28 g/mol
InChI Key: OCPOYALXTVXRED-UHFFFAOYSA-N
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Description

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is an organic compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol It is known for its unique structure, which includes a cyano group, a naphthalene ring, and an acrylic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester typically involves the reaction of 2-naphthaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological applications, the naphthalene moiety can interact with biological targets through π-π stacking interactions and hydrogen bonding, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-phenyl-acrylic acid ethyl ester
  • 2-Cyano-3-(4-methoxyphenyl)-acrylic acid ethyl ester
  • 2-Cyano-3-(4-chlorophenyl)-acrylic acid ethyl ester

Uniqueness

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is unique due to its naphthalene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in applications where specific interactions with biological targets or materials are required .

Properties

IUPAC Name

ethyl 2-cyano-3-naphthalen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPOYALXTVXRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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